2-Methyl-7-morpholino-1,2-dihydroisoquinolin-3(4H)-one
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Overview
Description
2-Methyl-7-morpholino-1,2-dihydroisoquinolin-3(4H)-one is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-morpholino-1,2-dihydroisoquinolin-3(4H)-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Isoquinoline Core: Starting from a suitable aromatic precursor, the isoquinoline core can be constructed through cyclization reactions.
Introduction of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-morpholino-1,2-dihydroisoquinolin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-7-morpholino-1,2-dihydroisoquinolin-3(4H)-one would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
Quinoline: A structurally related compound with similar properties.
Morpholine Derivatives: Compounds containing the morpholino group.
Uniqueness
2-Methyl-7-morpholino-1,2-dihydroisoquinolin-3(4H)-one is unique due to the specific combination of the isoquinoline core with the morpholino and methyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H18N2O2 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-methyl-7-morpholin-4-yl-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C14H18N2O2/c1-15-10-12-8-13(16-4-6-18-7-5-16)3-2-11(12)9-14(15)17/h2-3,8H,4-7,9-10H2,1H3 |
InChI Key |
SAMWNXYPLIZKIP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(CC1=O)C=CC(=C2)N3CCOCC3 |
Origin of Product |
United States |
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